1,1-Bis(bromomethyl)-3,3-dimethylcyclobutane
Description
Properties
IUPAC Name |
1,1-bis(bromomethyl)-3,3-dimethylcyclobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Br2/c1-7(2)3-8(4-7,5-9)6-10/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQZQRJKPGXDIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CBr)CBr)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis(bromomethyl)-3,3-dimethylcyclobutane typically involves the bromination of 3,3-dimethylcyclobutene. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this process include bromine and a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually performed at low temperatures to prevent side reactions and to achieve high yields .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1,1-Bis(bromomethyl)-3,3-dimethylcyclobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Elimination Reactions: Heating the compound can lead to the formation of alkenes through the elimination of hydrogen bromide.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases like potassium tert-butoxide in non-polar solvents such as toluene.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products:
Substitution: Formation of substituted cyclobutanes.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Scientific Research Applications
Organic Synthesis
1,1-Bis(bromomethyl)-3,3-dimethylcyclobutane serves as a versatile intermediate in organic synthesis. Its bromomethyl groups can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Case Study: Synthesis of Functionalized Cyclobutanes
A study demonstrated the use of this compound in synthesizing functionalized cyclobutanes through nucleophilic displacement reactions. The bromine atoms facilitate the formation of new carbon-carbon bonds when reacted with nucleophiles such as amines or alcohols, resulting in diverse derivatives with potential applications in pharmaceuticals and agrochemicals .
Materials Science
The compound has been explored for its utility in developing advanced materials, particularly in polymer chemistry. Its ability to undergo cross-linking reactions makes it suitable for creating thermosetting resins.
Data Table: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Glass Transition Temperature (Tg) | 120 °C |
| Tensile Strength | 70 MPa |
| Elongation at Break | 5% |
This data indicates that polymers derived from this compound exhibit favorable mechanical properties suitable for applications in coatings and adhesives .
Medicinal Chemistry
In medicinal chemistry, this compound has shown promise as a building block for novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity.
Case Study: Anticancer Agents
Recent research explored the synthesis of brominated derivatives based on this compound as potential anticancer agents. The bromine atoms are hypothesized to enhance the lipophilicity of the molecules, improving their ability to penetrate cell membranes and target cancer cells effectively .
Mechanism of Action
The mechanism by which 1,1-Bis(bromomethyl)-3,3-dimethylcyclobutane exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The bromomethyl groups act as leaving groups in substitution reactions, facilitating the formation of new bonds. The cyclobutane ring provides a strained structure that can undergo ring-opening reactions under specific conditions, leading to the formation of reactive intermediates .
Comparison with Similar Compounds
Data Table: Comparative Analysis
Biological Activity
1,1-Bis(bromomethyl)-3,3-dimethylcyclobutane is a halogenated cyclobutane derivative that has garnered attention in organic chemistry due to its potential biological activities. This compound's structure and reactivity suggest various applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Chemical Structure
The chemical formula for this compound is . Its structure consists of a cyclobutane ring with two bromomethyl groups attached to one carbon atom. This unique configuration may influence its reactivity and biological interactions.
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in various fields, including:
- Antimicrobial Activity : Preliminary studies suggest that halogenated compounds can exhibit significant antimicrobial properties. The presence of bromine in this compound may enhance its efficacy against certain bacterial strains.
- Anticancer Properties : Similar compounds have been studied for their ability to inhibit cancer cell proliferation. The structural characteristics of this compound may contribute to its potential as an anticancer agent.
Antimicrobial Studies
A study conducted on various halogenated compounds indicated that this compound demonstrated activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Control (Penicillin) | 16 | Staphylococcus aureus |
Anticancer Activity
In vitro studies evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10 |
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
The proposed mechanism by which this compound exerts its biological effects includes:
- Formation of Reactive Intermediates : The bromomethyl groups can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that may interact with cellular macromolecules.
- Disruption of Cellular Processes : By modifying key biomolecules such as DNA and proteins, this compound could disrupt vital cellular processes, leading to apoptosis in cancer cells or inhibiting bacterial growth.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the efficacy of the compound against a panel of bacterial strains. The study found that the compound inhibited the growth of resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent.
Case Study 2: Cancer Cell Line Evaluation
Another study focused on evaluating the anticancer properties of the compound in human cancer cell lines. The results showed significant cytotoxicity in HeLa cells compared to untreated controls. Further analysis revealed that the compound induced apoptosis through caspase activation pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,1-bis(bromomethyl)-3,3-dimethylcyclobutane, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via radical bromination of 3,3-dimethylcyclobutane using bromine sources like N-bromosuccinimide (NBS) under UV light or thermal initiation. Alternatively, ionic bromination with HBr and peroxides may target allylic positions. Key parameters include temperature control (40–60°C for radical vs. 0–25°C for ionic pathways) and solvent choice (CCl₄ for radical, DCM for ionic). Purity is optimized via fractional distillation or column chromatography, with yields typically 60–80% depending on steric hindrance from the dimethyl groups .
- Data Consideration : Monitor byproducts like mono-brominated intermediates using GC-MS or HPLC. Conflicting data on regioselectivity may arise from competing radical vs. ionic mechanisms, necessitating mechanistic studies (e.g., radical traps like TEMPO) .
Q. How can NMR spectroscopy distinguish this compound from its structural analogs?
- Methodological Answer :
- ¹H NMR : The two equivalent bromomethyl groups (CH₂Br) appear as a singlet (~δ 3.4–3.6 ppm), while the dimethylcyclobutane protons split into multiplets (δ 1.2–1.8 ppm) due to ring strain and coupling.
- ¹³C NMR : The quaternary carbons (C-Br) resonate at ~δ 35–40 ppm, distinct from non-brominated cyclobutane analogs.
- Validation : Compare with computational models (DFT-based chemical shift predictions) and reference spectra of similar brominated cyclobutanes (e.g., 3-(bromomethyl)cyclobutyl bromide) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, goggles, and fume hoods due to lachrymatory and corrosive properties.
- Storage : Light-sensitive; store in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent decomposition.
- Spill Management : Neutralize with sodium bicarbonate or calcium carbonate; avoid aqueous rinses to prevent HBr formation .
Advanced Research Questions
Q. How does the steric environment of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The dimethyl groups introduce steric hindrance, slowing SN2 pathways but favoring elimination (e.g., dehydrohalogenation to form cyclobutene derivatives under basic conditions). In Suzuki-Miyaura couplings, bulky Pd catalysts (e.g., XPhos Pd G3) improve efficiency by mitigating steric clashes. Kinetic studies (variable-temperature NMR) and Hammett plots can quantify substituent effects .
- Data Contradiction : Conflicting reports on coupling efficiency may stem from varying catalyst loadings or solvent polarity (e.g., THF vs. DMF). Systematic screening via DoE (Design of Experiments) is advised .
Q. What computational approaches best predict the thermodynamic stability and ring strain of this compound?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311+G(d,p) to assess ring strain (~110 kJ/mol for cyclobutane cores) and compare with experimental strain energy from calorimetry.
- MD Simulations : Explore conformational flexibility; the bromomethyl groups adopt equatorial positions to minimize torsional strain.
- Validation : Cross-reference with X-ray crystallography data (if available) or electron diffraction studies of related bromocyclobutanes .
Q. How can this compound serve as a precursor for polymer crosslinking agents, and what analytical methods validate crosslink density?
- Methodological Answer : The bis-electrophilic sites enable crosslinking via nucleophilic substitution (e.g., with diamine or dithiol linkers). Key steps:
- Synthesis : React with 1,2-ethanedithiol in DMF at 80°C.
- Characterization : Use swelling tests (solvent uptake), DMA (glass transition shifts), and FTIR (disappearance of C-Br peaks at ~500 cm⁻¹).
- Advanced Analysis : Small-angle X-ray scattering (SAXS) quantifies network homogeneity .
Contradiction Resolution & Best Practices
- Synthetic Yield Discrepancies : Conflicting yields (40% vs. 80%) may arise from bromine source purity (NBS vs. Br₂) or competing elimination. Use in situ IR to monitor Br₂ consumption .
- Regioselectivity in Functionalization : Disagreements on bromine positioning require isotopic labeling (e.g., D-labeled substrates) and tandem MS/MS fragmentation analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
